molecular formula C21H19ClN2O4 B2875764 Ethyl 1-(2-chlorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899732-91-3

Ethyl 1-(2-chlorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2875764
CAS No.: 899732-91-3
M. Wt: 398.84
InChI Key: CZBSZLCSLVRIGE-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O4 and its molecular weight is 398.84. The purity is usually 95%.
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Biological Activity

Ethyl 1-(2-chlorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C19H20ClN2O3
  • Molecular Weight : 360.83 g/mol
  • IUPAC Name : this compound

The presence of the dihydropyridazine core, along with various substituents like the chlorophenyl and methylbenzyl groups, suggests diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyridazines can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Recent investigations into related compounds have highlighted their potential in cancer therapy. For instance, derivatives of pyridazine have shown promising results in inhibiting tumor cell proliferation in vitro. The compound's structural motifs may interact with specific kinases or receptors involved in cell cycle regulation, leading to apoptosis in cancer cells .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced cellular proliferation.
  • Receptor Modulation : The compound may act on various receptors implicated in cell signaling pathways, influencing processes such as angiogenesis and apoptosis.

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of several pyridazine derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening panel. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity .

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines (HeLa and MCF7) revealed that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 15 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Data Summary Table

Biological Activity Observed Effect Reference
AntimicrobialMIC = 32 µg/mL
AnticancerIC50 = 10–15 µM

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-[(4-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-3-27-21(26)20-18(28-13-15-10-8-14(2)9-11-15)12-19(25)24(23-20)17-7-5-4-6-16(17)22/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBSZLCSLVRIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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